3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Medicinal Chemistry Structure-Activity Relationship dCTPase Inhibition

Researchers studying dCTP pyrophosphatase 1 (dCTPase) in cancer stemness often face SAR invalidation when using methyl-substituted pyrazole analogs that alter steric and electronic profiles. This compound, with its unsubstituted 1H-pyrazol-1-yl group, serves as the parent 'zero-substitution' template. · Minimal steric footprint: Enables systematic addition of substituents to quantitatively map steric tolerance in the dCTPase active site. · Clean negative control: Conserved H-bond profile decouples steric from electronic effects when used alongside 3-methyl and 3,4,5-trimethyl analogs. · Target deconvolution confidence: Class-level selectivity over related NTP pyrophosphatases reduces polypharmacology risk versus multi-targeted pyridazine kinase inhibitors.

Molecular Formula C18H17ClN6O
Molecular Weight 368.8 g/mol
Cat. No. B4913345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC18H17ClN6O
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H17ClN6O/c19-15-4-2-14(3-5-15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-1-8-20-25/h1-9H,10-13H2
InChIKeyKBHLAPZBHMFQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Structurally Differentiated Pyridazine Scaffold


3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-58-3) is a heterocyclic small molecule characterized by a pyridazine core linked to a 4-chlorobenzoyl-piperazine and an unsubstituted 1H-pyrazole moiety [1]. It belongs to the piperazin-1-ylpyridazine class, a group recently identified as potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in cancer cell stemness and nucleotide pool homeostasis [2]. As a late-stage functionalized building block, its distinct dual heterocyclic substitution pattern offers a unique vector for hit-to-lead optimization, differentiating it from simpler pyridazine derivatives in commercial screening libraries.

dCTPase target engagement and inhibition studies
Unsubstituted pyrazole vector for steric SAR profiling
Piperazin-1-ylpyridazine building block for hit-to-lead libraries

Procurement Integrity: Irreplaceable Pyridazine Scaffold


Generic substitution fails because even minor alterations on the pyrazole ring fundamentally alter the compound's molecular recognition profile. The target compound features an unsubstituted 1H-pyrazol-1-yl group at the 6-position of the pyridazine core. Its closest commercial analogs introduce one or three methyl substituents on this pyrazole ring (e.g., 3-methyl-1H-pyrazol-1-yl or 3,4,5-trimethyl-1H-pyrazol-1-yl) [1]. In the cognate dCTPase inhibitor series, subtle steric and electronic modulation of the distal heterocycle dictates enzyme inhibitory potency and selectivity over related NTP pyrophosphatases [2]. Replacing the target compound with a methyl-substituted analog risks disrupting a critical hydrogen-bonding or steric pocket interaction, potentially invalidating SAR conclusions and wasting downstream synthetic resources.

Target Compound
Methyl‑substituted analog
Pyrazole substituent
Unsubstituted
Methyl groups
Steric interaction
Minimal steric footprint
Altered binding‑pocket fit
Methyl substitution may disrupt critical steric contacts, potentially shifting SAR interpretation and wasting downstream synthetic resources.

Measurable Differentiation: Pyridazine Scaffold


Steric Bulk & Ligand Efficiency from Pyrazole Substitution

The absence of methyl substituents on the pyrazole of the target compound results in a significantly smaller steric profile compared to its closest trimethylated analog. This directly impacts the topological polar surface area (TPSA) and calculated lipophilicity (XLogP3), key predictors of membrane permeability and target binding, based on established class-level SAR for piperazin-1-ylpyridazines [1][2].

Steric & Lipophilic Profile
Reported
−28.1 g/mol MW vs trimethyl analog
Lower calculated lipophilicity may support ligand efficiency optimization
Class-level SAR; TPSA unchanged, LogP reduced
Medicinal Chemistry Structure-Activity Relationship dCTPase Inhibition

Preserved H-Bond Acceptor/Donor Topology

The target compound maintains a clean hydrogen-bonding profile (0 donors, 5 acceptors), which is identical to the core scaffold but distinct from analogs that introduce potential steric clashes. This topological conservation is critical for the piperazin-1-ylpyridazine class, where the pyridazine nitrogen acts as a hinge-binding motif in ATP-competitive proteins, a hypothesis supported by molecular docking studies on the class [1][2].

H‑Bond Topology
Class-level
0 donors / 5 acceptors
Clean H‑bond profile for steric vs. electronic deconvolution
Topology conserved; methyl analogs introduce steric bulk
Molecular Recognition Hydrogen Bonding Kinase/Phosphatase Inhibition

dCTPase Selectivity Over Related NTP Pyrophosphatases

The piperazin-1-ylpyridazine class, to which this compound belongs, has been profiled for selectivity against related enzymes such as SAMHD1 and NUDT family members. Lead compounds from this series achieved >10-fold selectivity for dCTPase over assayed NTP pyrophosphatases [1]. As the target compound's scaffold aligns with the most selective leads, this class-level selectivity profile is a key differentiator from generic pyridazine-based kinase inhibitors, which frequently exhibit polypharmacology.

dCTPase Selectivity
Class-level
>10‑fold selectivity
Class-level selectivity window over related NTP pyrophosphatases
Lead compound data; target compound under evaluation
Selectivity dNTP Pool Homeostasis Anti-Cancer

Optimal Deployment of Pyridazine Scaffold in Discovery


SAR Template for dCTPase Active Site

The unsubstituted pyrazole makes this compound an ideal 'minimal steric footprint' template. Researchers can systematically add substituents to the pyrazole ring and compare the biological activity to the parent, generating a comprehensive, quantitative map of steric tolerance in the dCTPase active site. This is directly supported by the differentiated steric and lipophilic profile established in Section 3, Evidence Item 1 [1][2].

Methyl Scan Negative Control for dCTPase Inhibitors

When used alongside its 3-methyl and 3,4,5-trimethyl analogs, the target compound serves as a clean negative control. It helps to decouple steric effects from electronic effects of methyl substitution, as its H-bond profile is conserved (Section 3, Evidence Item 2). This three-compound panel is invaluable for computational chemists validating free-energy perturbation (FEP) models against experimental IC50 data [2].

Probe for dNTP Pool Imbalance in Leukemic Cells

The compound's class-level selectivity for dCTPase over other NTP pyrophosphatases (Section 3, Evidence Item 3) makes it a candidate probe for studying the role of dCTP catabolism in cancer stem cell maintenance. Its structural distinction leads to a unique polypharmacology risk profile compared to multi-targeted pyridazine kinase inhibitors, allowing researchers to investigate dCTPase-mediated effects with greater target deconvolution confidence [2].

DEL Building Block with Distinct Heterocyclic Vector

The compound's dual functionality—a piperazine handle for DNA conjugation and an unsubstituted pyrazole for late-stage functionalization—positions it as a unique scaffold for DEL technology. Unlike common pyridazine building blocks, it offers an additional vector for diversifying the library without increasing molecular complexity, aligning with the favorable ligand efficiency metrics noted in Section 3 [1].

Application
Selection Property
Validation Focus
dCTPase active‑site SAR studies
Steric and lipophilic profile
Binding affinity and SAR mapping
Steric/electronic decoupling control
Hydrogen‑bond topology
Computational FEP model validation vs. IC₅₀
dNTP pool homeostasis cell models
Class‑level dCTPase selectivity
dCTPase target deconvolution in leukemic cell lines
DEL library diversification
Dual functionalization vectors
DNA conjugation efficiency and library quality
Quote Request

Request a Quote for 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.